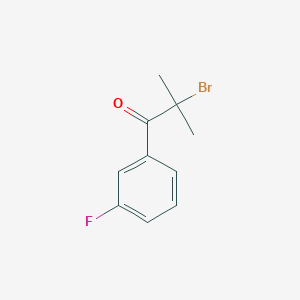

2-Bromo-1-(3-fluorophenyl)-2-methylpropan-1-one

Description

2-Bromo-1-(3-fluorophenyl)-2-methylpropan-1-one (CAS RN: 53631-18-8) is a fluorinated aromatic ketone with the molecular formula C₉H₈BrFO and a molecular weight of 231.06 g/mol . It features a brominated α-carbon adjacent to the ketone group and a 3-fluorophenyl substituent. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fluorinated materials. Its melting point is reported as 34–35°C , and it is typically stored at low temperatures (0–6°C) to maintain stability .

Properties

Molecular Formula |

C10H10BrFO |

|---|---|

Molecular Weight |

245.09 g/mol |

IUPAC Name |

2-bromo-1-(3-fluorophenyl)-2-methylpropan-1-one |

InChI |

InChI=1S/C10H10BrFO/c1-10(2,11)9(13)7-4-3-5-8(12)6-7/h3-6H,1-2H3 |

InChI Key |

TWGPZJCAKLGOIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)C1=CC(=CC=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-fluorophenyl)-2-methylpropan-1-one typically involves the bromination of 1-(3-fluorophenyl)-2-methylpropan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale bromination reactions with stringent control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-fluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

Nucleophilic Substitution: Formation of substituted derivatives such as 2-azido-1-(3-fluorophenyl)-2-methylpropan-1-one.

Reduction: Formation of 2-bromo-1-(3-fluorophenyl)-2-methylpropan-1-ol.

Oxidation: Formation of 2-bromo-1-(3-fluorophenyl)-2-methylpropanoic acid.

Scientific Research Applications

2-Bromo-1-(3-fluorophenyl)-2-methylpropan-1-one is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As an intermediate in the synthesis of potential therapeutic agents.

Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-fluorophenyl)-2-methylpropan-1-one involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ketone group can participate in reduction and oxidation reactions. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the reagents used.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogous Compounds

Reactivity and Stability

- Nucleophilic Substitution : The α-bromo ketone group in the parent compound undergoes SN2 reactions with amines and thiols more readily than analogs with bulkier substituents (e.g., 2-bromo-1-(4-(2-chloroethyl)phenyl)-2-methylpropan-1-one) due to steric hindrance .

- Thermal Stability : Compounds with electron-withdrawing groups (e.g., 3,4-difluoro or 3-chloro-4-methylphenyl) exhibit lower thermal stability, necessitating storage at –20°C .

Key Research Findings

- Crystallography: X-ray studies on 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one reveal a planar enone system, with bond lengths (C=O: 1.21 Å, C-Br: 1.89 Å) consistent with resonance stabilization .

- Applications : The parent compound is a critical intermediate in synthesizing fluorinated pharmaceuticals, while its dichloro analog (CAS 1310094-20-2) is used in high-throughput organic light-emitting diode (OLED) materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.